N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound is a synthetic small molecule featuring a benzo[d][1,3]dioxol (piperonyl) group linked via a methylene bridge to an acetamide scaffold. The acetamide moiety is further substituted with a thioether bond connecting to a 1,3,4-thiadiazol-2-yl ring, which is itself modified with a phenoxyacetamido group. This structural complexity confers unique physicochemical properties and biological activity, particularly in targeting microbial pathogens . The molecule’s design leverages the 1,3,4-thiadiazole core, a heterocyclic system known for antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c25-17(10-27-14-4-2-1-3-5-14)22-19-23-24-20(31-19)30-11-18(26)21-9-13-6-7-15-16(8-13)29-12-28-15/h1-8H,9-12H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABRLDBTYFNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 465.5 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties. The compound's systematic name highlights its complex arrangement of functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : The thiadiazole group in the compound is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The benzo[d][1,3]dioxole structure may facilitate binding to specific receptors involved in neurotransmission and cell signaling.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacterial and fungal strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | Reduces inflammatory markers in cellular models. |
| Neuroprotective | May protect neuronal cells from oxidative stress-induced damage. |
Antimicrobial Properties
A study conducted by researchers at [source] demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a robust antibacterial effect.
Anticancer Activity
In vitro studies published in [source] showed that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Research highlighted in [source] explored the neuroprotective effects of this compound on PC12 cells exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
The compound shares structural homology with several derivatives of 1,3,4-thiadiazole-acetamide hybrids. Key comparisons include:
Key Observations :
- Bioactivity : While the target compound demonstrates selective antimicrobial action, derivatives like 5r (fluorobenzylthio) show superior antifungal activity, suggesting halogenation improves membrane penetration .
- Synthetic Yields : The target compound’s yield (68–74%) is comparable to analogues like 5j (82%) and 5q (84%), indicating efficient coupling strategies for thiadiazole-acetamide synthesis .
Analogues with Alternative Heterocyclic Cores
Replacement of the 1,3,4-thiadiazole ring with other heterocycles alters bioactivity:
Key Observations :
- Heterocycle Impact: Benzo[d]oxazole (5l) and quinazolinone (5d) derivatives exhibit divergent activities (neuroprotective vs. anticancer), underscoring the thiadiazole core’s role in antimicrobial targeting .
- Electron-Withdrawing Groups: Trifluoromethyl substituents (e.g., 5d) enhance anticancer potency, whereas electron-donating groups (e.g., phenoxy in the target compound) favor antimicrobial action .
Pharmacokinetic and Toxicity Comparisons
- Carcinogenicity: Unlike nitrofuran derivatives (e.g., N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide), which induce tumors in multiple tissues , the target compound and its analogues (e.g., 5p, 5q) lack nitro groups, reducing carcinogenic risk.
- Metabolic Stability : The benzo[d][1,3]dioxol group in the target compound may improve metabolic stability compared to simpler aryl acetamides due to reduced oxidative metabolism .
Q & A
Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of hydrazinecarbothioamide derivatives with carbon disulfide under basic conditions (e.g., NaOH in ethanol, 12-hour reflux) .
- Step 2 : Functionalization of the thiadiazole ring with phenoxyacetamide groups via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride can react with amino-thiadiazole intermediates in dioxane with triethylamine as a base .
- Step 3 : Introduction of the benzodioxole moiety through alkylation or amidation. Ethanol or acetic acid are common solvents for recrystallization .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
- Spectroscopy :
- IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .
- ¹H/¹³C NMR verifies proton environments and carbon frameworks (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm) .
- Mass spectrometry validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental analysis ensures stoichiometric purity .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Anticancer activity : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays, measuring IC₅₀ via Ellman’s method or fluorescence-based protocols .
- Antioxidant activity : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Variation of substituents : Modify the benzodioxole (e.g., electron-withdrawing groups) or phenoxyacetamide (e.g., halogenated aryl groups) to assess effects on bioactivity .
- Thiadiazole core optimization : Replace sulfur with selenium or alter ring substituents to probe electronic effects .
- Data correlation : Use computational tools (e.g., molecular docking) to link structural features with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., incubation time, serum concentration), and positive controls .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Synergistic studies : Test combinations with known therapeutics (e.g., cisplatin) to identify potentiating effects .
Q. How can computational methods enhance the design of derivatives?
- Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity and tautomeric preferences .
- Molecular docking : Simulate binding to target proteins (e.g., AChE or EGFR) using AutoDock Vina to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antitumor efficacy?
- Case study : If one study reports IC₅₀ = 8 µM against MCF-7 but another shows no activity:
- Replicate assays : Confirm cell line authenticity (STR profiling) and compound solubility (DMSO vs. aqueous buffers).
- Check stereochemistry : Ensure synthetic routes yield pure enantiomers; racemic mixtures may have reduced activity .
- Microscopy : Use live-cell imaging to distinguish cytostatic vs. cytotoxic effects .
Methodological Optimization
Q. What reaction conditions improve synthetic yields?
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution vs. ethanol .
- Catalysis : Add KI to promote SN2 pathways in chloroacetamide couplings .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
